molecular formula C22H19N3O5S2 B11983885 isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11983885
M. Wt: 469.5 g/mol
InChI Key: QZBOEGDMEDPLPS-GZTJUZNOSA-N
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Description

Isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. . The structure of this compound includes a thiazole ring fused with a pyrimidine ring, along with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of thiazolopyrimidine derivatives, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

Isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring can be targeted by electrophiles.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Mechanism of Action

The mechanism of action of isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . In cancer cells, it can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Similar compounds to isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives such as thiazolo[3,2-a]pyridines and thiazolo[3,2-a]benzimidazoles . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of substituents in this compound contributes to its distinct properties and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

propan-2-yl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19N3O5S2/c1-12(2)30-21(27)18-13(3)23-22-24(19(18)16-8-5-9-31-16)20(26)17(32-22)11-14-6-4-7-15(10-14)25(28)29/h4-12,19H,1-3H3/b17-11+

InChI Key

QZBOEGDMEDPLPS-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OC(C)C

Origin of Product

United States

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